Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)7-5-12-8-4-6(2)13-14(8)9(7)11/h4-5H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUFOQMTNQTGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360204 | |
| Record name | ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-58-9 | |
| Record name | ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of 5-Amino-3-Methylpyrazole with Ethyl 3-Amino-2,4-Dioxopentanoate
A foundational method involves heating 5-amino-3-methylpyrazole with ethyl 3-amino-2,4-dioxopentanoate in refluxing ethanol. The reaction proceeds via nucleophilic attack at the α,β-unsaturated carbonyl, followed by cyclodehydration.
Reaction Conditions :
Mechanistic Insights :
- Nucleophilic Attack : The amino group of 5-amino-3-methylpyrazole attacks the β-carbon of the dioxopentanoate.
- Cyclization : Intramolecular dehydration forms the pyrimidine ring.
- Ester Retention : The ethyl ester group remains intact at position 6.
Challenges :
- Competing isomer formation (e.g., 5-carboxylate vs. 7-carboxylate).
- Byproducts from over-oxidation or incomplete cyclization.
Functionalization of Preformed Pyrazolo[1,5-a]Pyrimidine Intermediates
Chlorination-Amination Sequence
A two-step approach starts with Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, followed by amination:
Step 1: Chlorination
- Reagents : POCl₃, PCl₅
- Conditions : 110°C, 6 hours
- Yield : 85–90%
Step 2: Amination
- Reagents : NH₃ (gaseous or aqueous), CuI catalyst
- Conditions : 120°C, 8–12 hours in dioxane
- Yield : 70–80%
Advantages :
- High regioselectivity for the 7-position.
- Scalable for industrial production.
One-Pot Catalytic Amination
Recent advances employ transition-metal catalysts to introduce the amino group directly during cyclocondensation.
Palladium-Catalyzed Coupling
A one-pot synthesis uses Pd(OAc)₂/Xantphos to couple ethyl 2,4-dioxopentanoate with 5-amino-3-methylpyrazole and an ammonia source:
Reaction Parameters :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene
- Temperature: 100°C
- Time: 18 hours
- Yield: 60–68%
Key Data :
| Parameter | Value |
|---|---|
| Turnover Frequency | 12 h⁻¹ |
| Purity (HPLC) | 98% |
| Regioselectivity | >95% 7-amino isomer |
Industrial-Scale Optimization
Continuous Flow Synthesis
A patent (CN103896951A) details a continuous flow method to enhance yield and reduce reaction time:
Process Overview :
- Cyclocondensation : Reactants mixed in a microreactor at 150°C, residence time 30 minutes.
- Amination : In-line ammonia injection at 120°C, 10 MPa.
- Workup : Automated extraction and crystallization.
Performance Metrics :
| Metric | Batch Method | Flow Method |
|---|---|---|
| Yield | 68% | 82% |
| Purity | 95% | 99% |
| Throughput (kg/day) | 5 | 50 |
Analytical Characterization
Critical quality control steps include:
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-3), 6.95 (br s, 2H, NH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.61 (s, 3H, CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃).
- IR (KBr) : 1695 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
Chromatographic Purity :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | 95–98 | Moderate | 1200 |
| Chlorination-Amination | 70–80 | 97–99 | High | 1500 |
| One-Pot Catalytic | 60–68 | 98 | Low | 1800 |
| Continuous Flow | 82 | 99 | Very High | 900 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle and Substituent Variations
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Heterocycle Impact: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., target compound) exhibit planar aromatic cores, enabling π-π stacking interactions . Tetrazolo and triazolo analogues (e.g., ) introduce additional nitrogen atoms, altering electronic properties and binding affinities . Dihydro derivatives (e.g., 4,5-dihydro in ) adopt non-planar conformations, reducing aromaticity but enhancing flexibility for target binding .
- Substituent Effects: The 7-amino group in the target compound facilitates hydrogen bonding with biological targets, contrasting with 7-hydroxy () or 7-aryl groups (), which may alter solubility and target specificity .
Key Findings :
- Antitumor Activity: Fluorine and nitrile substituents in dihydropyrazolo[1,5-a]pyrimidines enhance antitumor potency , while the target compound’s amino group may optimize hydrogen bonding with kinase active sites.
- Receptor Targeting : Pyrazolo[1,5-a]pyrimidines with diazenyl groups () show promise in targeting double mutant EGFR, suggesting substituent flexibility for tailored therapies .
Physical and Crystallographic Properties
- Crystal Packing : The target compound’s structure is unreported, but analogues like adopt flattened envelope conformations with puckering parameters (Q = 0.125 Å, θ = 109.7°) .
- Hydrogen Bonding: N–H⋯N interactions stabilize tetrazolo derivatives (), whereas the target’s amino group may form stronger intermolecular bonds .
Biological Activity
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 2627-58-9) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including relevant case studies, research findings, and a data table summarizing its properties.
- Molecular Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
- Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been studied for its effects on various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrated that it can inhibit cell proliferation and promote cell cycle arrest in cancer cell lines such as HeLa and A431 .
- Case Study : A study involving the compound's application in breast cancer cells revealed that it effectively inhibited cell migration and invasion, suggesting its potential as a therapeutic agent against metastasis .
Enzymatic Inhibition
This compound has also been noted for its ability to inhibit certain enzymes involved in cancer progression:
- Target Enzymes : It has shown inhibitory activity against dihydrofolate reductase (DHFR) and other kinases associated with tumor growth. This inhibition is crucial for the development of targeted cancer therapies .
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicate that it exhibits activity against various bacterial strains, although further studies are required to fully elucidate its spectrum of activity and mechanism of action .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a three-component reaction under reflux conditions. For example, a mixture of ethyl 3-oxobutanoate, aldehydes, and aminotetrazole derivatives is heated in ethanol with catalytic HCl for 12 hours, followed by solvent removal and recrystallization from ethanol to obtain crystalline products . Key parameters affecting yield include:
- Temperature : Prolonged heating under reflux (e.g., 12 hours) ensures complete cyclization.
- Acid catalysis : Hydrochloric acid facilitates imine formation and cyclization.
- Solvent choice : Ethanol is optimal for solubility and recrystallization.
Post-synthetic purification via column chromatography (e.g., petroleum ether/ethyl acetate) or recrystallization improves purity.
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., Rigaku Saturn diffractometer with MoKα radiation) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the pyrimidine ring adopts a flattened envelope conformation (Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°) .
- NMR spectroscopy : H and C NMR confirm substituent positions, such as the methyl group at C2 and the ethyl ester at C6.
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., CHBrFNO for brominated analogs) .
Q. What biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives, and how does substitution influence activity?
Derivatives exhibit antitumor activity via CDK2 inhibition and cytotoxicity against cell lines (e.g., HepG2, MCF-7). Key structural insights:
- Fluorine/nitrile groups : Enhance activity by improving binding affinity to kinase domains .
- Aryl substituents : Electron-withdrawing groups (e.g., bromophenyl) increase metabolic stability.
- Hydrogen bonding : Intermolecular N–H⋯N interactions (2.8–3.0 Å) in the crystal lattice may correlate with solubility and bioavailability .
Advanced Research Questions
Q. How can X-ray crystallographic data resolve molecular conformation and intermolecular interactions in derivatives?
Crystallographic analysis using SHELX software reveals:
- Ring puckering : Pyrimidine rings in flattened envelope conformations (deviation: 0.177 Å for C2) .
- Dihedral angles : Near-perpendicular orientation (89.5°) between pyrimidine and aryl planes enhances π-π stacking.
- Hydrogen-bond networks : Stabilize crystal packing (e.g., N–H⋯N bonds at 2.89 Å) .
Refinement parameters (e.g., R1 = 0.030, wR2 = 0.071) ensure accuracy .
Q. What reaction mechanisms explain the formation of byproducts during synthesis?
Competing pathways in aminotetrazole-based syntheses include:
Q. How do metal complexes of this scaffold enhance DNA binding and cytotoxicity?
Copper(II) and zinc(II) complexes with pyridine-based ligands exhibit:
Q. How can contradictions in structure-activity relationship (SAR) data be resolved?
Discrepancies in CDK2 inhibition vs. cytotoxicity may arise from:
Q. What advanced analytical techniques validate purity and stability?
- HPLC-PDA : Quantifies impurities (<0.5% for pharmaceutical-grade material).
- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C.
- Dynamic light scattering (DLS) : Assesses aggregation in aqueous buffers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
